1-Methyl-2-((phenoxyacetyl)oxy)propyl undecanoate
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Overview
Description
1-Methyl-2-((phenoxyacetyl)oxy)propyl undecanoate is a chemical compound with the molecular formula C23H36O4. It is known for its unique structure, which includes a phenoxyacetyl group and an undecanoate ester. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-((phenoxyacetyl)oxy)propyl undecanoate typically involves the esterification of 1-methyl-2-propanol with phenoxyacetic acid, followed by the reaction with undecanoic acid. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-((phenoxyacetyl)oxy)propyl undecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the phenoxyacetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-2-((phenoxyacetyl)oxy)propyl undecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-2-((phenoxyacetyl)oxy)propyl undecanoate involves its interaction with specific molecular targets and pathways. The phenoxyacetyl group can interact with enzymes and receptors, modulating their activity. The undecanoate ester may enhance the compound’s lipophilicity, facilitating its transport across cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2-((phenoxyacetyl)oxy)propyl decanoate
- 1-Methyl-2-((phenoxyacetyl)oxy)propyl dodecanoate
- 1-Methyl-2-((phenoxyacetyl)oxy)propyl octanoate
Uniqueness
1-Methyl-2-((phenoxyacetyl)oxy)propyl undecanoate is unique due to its specific chain length and the presence of the phenoxyacetyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
84006-72-4 |
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Molecular Formula |
C23H36O5 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
3-(2-phenoxyacetyl)oxybutan-2-yl undecanoate |
InChI |
InChI=1S/C23H36O5/c1-4-5-6-7-8-9-10-14-17-22(24)27-19(2)20(3)28-23(25)18-26-21-15-12-11-13-16-21/h11-13,15-16,19-20H,4-10,14,17-18H2,1-3H3 |
InChI Key |
RTACBFFTGVMKMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)OC(C)C(C)OC(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
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